5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel-
CAS No.: 144373-58-0
Cat. No.: VC0179463
Molecular Formula: C8H9NO5
Molecular Weight: 199.162
* For research use only. Not for human or veterinary use.
![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel- - 144373-58-0](/images/no_structure.jpg)
Specification
CAS No. | 144373-58-0 |
---|---|
Molecular Formula | C8H9NO5 |
Molecular Weight | 199.162 |
IUPAC Name | (4R,8R)-3,6-dioxo-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid |
Standard InChI | InChI=1S/C8H9NO5/c10-5-1-4(6(11)12)2-8(14-5)3-9-7(8)13/h4H,1-3H2,(H,9,13)(H,11,12)/t4-,8+/m0/s1 |
Standard InChI Key | CCVGLMFDAMROFT-RNHFCUEFSA-N |
SMILES | C1C(CC2(CNC2=O)OC1=O)C(=O)O |
Introduction
Structural Information
Basic Structural Features
The title compound belongs to the class of oxa-azaspiro compounds, specifically featuring a spirocyclic structure where a cyclic ether and a nitrogen-containing heterocycle share a common carbon atom. The stereochemistry is defined as (4R,8R)-rel-, indicating the relative configuration at positions 4 and 8 . The compound incorporates both oxygen and nitrogen atoms in a bicyclic framework with a carboxylic acid functional group at position 8 and two carbonyl groups at positions 1 and 6 .
Molecular Identifiers
The compound carries several identifiers that facilitate its cataloging and identification in chemical databases:
Parameter | Value |
---|---|
CAS Number | 144373-58-0 |
Molecular Formula | C₈H₉NO₅ |
Molecular Weight | 199.161 g/mol |
These identifiers enable researchers to precisely locate and reference this compound in various chemical databases and publications .
Stereochemistry and Configuration
The (4R,8R)-rel- designation in the compound's name refers to the relative stereochemistry at carbons 4 and 8, which is crucial for its biological activity and chemical reactivity . This stereochemical configuration contributes significantly to the compound's three-dimensional structure and its ability to interact with biological targets in specific ways . The spirocyclic nature of the compound creates a rigid three-dimensional structure that constrains conformational flexibility, potentially enhancing receptor binding specificity.
Physical and Chemical Properties
Physical Characteristics
While specific empirical data on the physical state and appearance of 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel- is limited in the available search results, related spirocyclic compounds typically appear as crystalline solids with defined melting points . The compound's molecular weight of 199.161 g/mol places it in a range favorable for drug-like properties according to Lipinski's Rule of Five, suggesting potential pharmacological relevance .
Chemical Reactivity
The carboxylic acid functional group at position 8 makes this compound amenable to various chemical transformations, including esterification, amide formation, and reduction . The presence of two carbonyl groups at positions 1 and 6 provides additional reactive sites for nucleophilic addition reactions . The nitrogen atom in the azaspiro system can participate in alkylation, acylation, and other nitrogen-directed chemistry, making this compound versatile in synthetic applications.
Spectroscopic Properties
Spectroscopic data for this compound and related derivatives provide valuable insights into its structural characteristics:
The InChI representation offers a standardized way to encode the compound's structure:
InChI=1S/C8H9NO5/c10-5-3-8(4-9-7(5)14)1-2-6(11)13-8/h6H,1-4H2,(H,11,12)
This structural representation enables computational analysis and provides a unique identifier for database searches and structural comparisons .
Synthesis Methods
General Synthetic Approaches
The synthesis of 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel- typically involves a multi-step process starting from appropriate precursors containing the necessary carbon framework . Key steps often include cyclization reactions to form the spirocyclic core, followed by functional group transformations to install the carboxylic acid and carbonyl groups .
Applications and Biological Activity
Pharmaceutical Applications
The title compound and its derivatives have significant potential in pharmaceutical research due to several key characteristics:
-
The spirocyclic structure provides conformational rigidity, which can enhance binding specificity to biological targets.
-
The presence of both oxygen and nitrogen atoms in the ring system creates potential hydrogen bonding sites for interaction with receptors.
-
The carboxylic acid functionality serves as a versatile handle for further derivatization, enabling the synthesis of various analogs with potentially enhanced biological activities .
Use as a Synthetic Intermediate
5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel- functions as a valuable intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry . Its derivatives have been explored in various research contexts:
-
The compound serves as a building block for the development of biologically active molecules with potential therapeutic applications .
-
Its derivatives are utilized in research settings for exploring structure-activity relationships in drug development.
-
The unique spirocyclic structure makes it valuable in the design of molecules with specific three-dimensional orientations required for biological activity.
Related Compounds and Derivatives
Structural Analogs
Several structural analogs of the title compound have been identified and studied:
-
5-Oxa-2-azaspiro[3.5]nonane (CAS: 138387-19-6) - The parent compound lacking the carboxylic acid and carbonyl functionalities .
-
5-Oxa-2-azaspiro[3.5]nonane hydrochloride - A salt form of the parent compound .
-
5-Oxa-2-azaspiro[3.5]nonane oxalate - Another salt form with potentially different physicochemical properties .
-
6-Oxa-2-azaspiro[3.5]nonane hydrochloride - A structural isomer with the oxygen atom at position 6 instead of position 5 .
Functionalized Derivatives
Various functionalized derivatives of the title compound have been synthesized for specific applications:
-
5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylmethyl ester, (4R,8R)-rel- - An ester derivative that likely serves as a protected form of the carboxylic acid .
-
2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid - A Boc-protected derivative that serves as a versatile precursor for synthesizing biologically active molecules.
The table below summarizes key information about these related compounds:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
5-Oxa-2-azaspiro[3.5]nonane | 138387-19-6 | C₇H₁₃NO | 127.18 |
5-Oxa-2-azaspiro[3.5]nonane hydrochloride | Not specified | C₇H₁₄ClNO | 163.64 (approx.) |
5-Oxa-2-azaspiro[3.5]nonane oxalate | 1427359-47-4 | C₉H₁₅NO₅ | 217.22 |
6-Oxa-2-azaspiro[3.5]nonane hydrochloride | 1359656-29-3 | C₇H₁₄ClNO | 163.64 |
5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylmethyl ester, (4R,8R)-rel- | 144373-56-8 | C₁₅H₁₅NO₅ | 289.29 |
2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid | 1782355-62-7 | C₁₃H₂₁NO₅ | 271.31 |
This range of related compounds demonstrates the versatility of the oxa-azaspiro scaffold and its potential for modification to create compounds with specific properties and applications .
Research Findings
Structure-Activity Relationships
While specific research on the title compound's structure-activity relationships is limited in the provided search results, studies on related spirocyclic compounds highlight several important considerations:
-
The spatial orientation of substituents in spirocyclic systems plays a crucial role in determining biological activity, as evidenced by NOE (Nuclear Overhauser Effect) studies that help assign the spatial orientation of groups attached to the ring system .
-
The spirocyclic scaffold provides a rigid three-dimensional structure that can enhance receptor binding specificity by restricting conformational flexibility.
-
The presence of the carboxylic acid functionality allows for further derivatization, which can tune the compound's physicochemical properties and biological activities .
Synthetic Methodology Developments
Research into the synthesis of oxa-azaspiro compounds has led to several methodological developments:
-
The development of efficient cyclization protocols to form the spirocyclic core structure .
-
Stereoselective approaches to control the configuration at key stereocenters, which is critical for biological activity .
-
Protecting group strategies, such as the use of Boc protection for the nitrogen atom, to enable selective functionalization of different parts of the molecule.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume